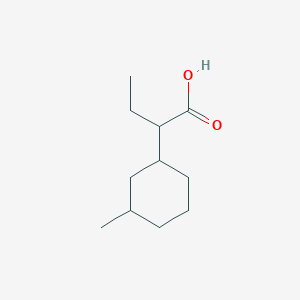

2-(3-Methylcyclohexyl)butanoic acid

Description

Advanced Nomenclature and Isomeric Forms of 2-(3-Methylcyclohexyl)butanoic Acid

The systematic naming of this compound and the clear identification of its various isomers are fundamental to its study.

Positional isomers of this compound would involve the attachment of the butanoic acid group to different carbon atoms of the methylcyclohexyl ring. For instance, 2-(2-Methylcyclohexyl)butanoic acid and 2-(4-Methylcyclohexyl)butanoic acid are positional isomers of the title compound. The regiochemistry, which dictates the specific location of the substituents on the cyclohexane (B81311) ring, is crucial in defining the distinct chemical and physical properties of each isomer.

The presence of two stereocenters in this compound—one at the carbon of the butanoic acid moiety bearing the cyclohexyl group (C2 of the butanoic acid) and the other at the carbon of the cyclohexane ring bearing the methyl group (C3 of the cyclohexane ring)—results in the possibility of four stereoisomers. These exist as two pairs of enantiomers. The relative configuration of these stereocenters (cis or trans) with respect to the cyclohexane ring further defines the diastereomeric relationships between the pairs.

Spectroscopic and Diffraction Techniques for Structural Characterization

A combination of spectroscopic methods is essential to definitively determine the structure and stereochemistry of this compound.

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between stereoisomers. nih.gov The chemical shifts of protons and carbons are highly sensitive to their local electronic and steric environments. For instance, axial and equatorial protons on a cyclohexane ring have distinct chemical shifts, with equatorial protons typically appearing at a lower field. stackexchange.com The coupling constants (J-values) between adjacent protons can also provide valuable information about their dihedral angles, which helps in assigning the relative stereochemistry (cis or trans). nih.gov Two-dimensional NMR techniques, such as COSY and HMQC, can be employed to establish connectivity and further aid in the complete assignment of all proton and carbon signals for each stereoisomer. nih.gov The chemical shift of the carboxylic acid proton is typically observed as a singlet around 12 δ in the ¹H NMR spectrum, though its position can be influenced by concentration and solvent. libretexts.orgopenstax.org

Infrared (IR) and Raman spectroscopy are primarily used to identify the functional groups present in a molecule. rsc.orgrsc.org For this compound, the most characteristic IR absorption is the broad O-H stretch of the carboxylic acid, which appears in the region of 2500-3300 cm⁻¹. libretexts.orglibretexts.orgorgchemboulder.com This broadness is a result of hydrogen bonding, which often leads to the formation of dimers. orgchemboulder.com Another key absorption is the C=O stretch of the carbonyl group, which is typically found between 1710 and 1760 cm⁻¹. libretexts.orgopenstax.org The exact position depends on whether the acid exists as a monomer or a hydrogen-bonded dimer, with the dimer absorbing at a lower frequency. libretexts.org The C-O stretching vibration is also observable in the 1210-1320 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy provides complementary information. While the O-H stretch is weak in Raman, the C=O stretch gives a strong band. ias.ac.inacs.org Raman spectroscopy can be particularly useful for studying the compound in aqueous solutions, as the Raman scattering of water is weak in the regions where the key functional groups of the carboxylic acid absorb. rsc.orgacs.org

Structure

3D Structure

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

2-(3-methylcyclohexyl)butanoic acid |

InChI |

InChI=1S/C11H20O2/c1-3-10(11(12)13)9-6-4-5-8(2)7-9/h8-10H,3-7H2,1-2H3,(H,12,13) |

InChI Key |

MJGBBPHDKHWBDT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCCC(C1)C)C(=O)O |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations

Spectroscopic and Crystallographic Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound. pitt.edu In the analysis of 2-(3-Methylcyclohexyl)butanoic acid, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula, C₁₁H₂₀O₂. whitman.edu

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. fiveable.me For this compound, the theoretical monoisotopic mass is 184.1463 g/mol . The observation of a molecular ion peak at or very close to this value in a high-resolution mass spectrum would strongly support the proposed molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Carboxylic acids are known to exhibit characteristic fragmentation patterns. fiveable.me Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH), resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (-COOH), leading to an [M-45]⁺ peak. fiveable.meoregonstate.edu Another potential fragmentation for this compound could involve cleavage of the bond between the cyclohexyl ring and the butanoic acid side chain.

A key fragmentation process for some carboxylic acids is the McLafferty rearrangement, which typically occurs in compounds containing a γ-hydrogen. fiveable.me This rearrangement results in a characteristic neutral loss and the formation of a stable radical cation. The presence or absence of a peak corresponding to a McLafferty rearrangement can provide further clues about the structure of the molecule. docbrown.info

The table below summarizes the theoretical mass data for this compound.

| Identifier | Value |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| Monoisotopic Mass | 184.14633 u |

| [M-OH]⁺ Fragment (m/z) | 167.1407 |

| [M-COOH]⁺ Fragment (m/z) | 139.1481 |

This table presents theoretical values. Actual experimental data may vary slightly.

For a molecule like this compound, which contains multiple stereocenters, X-ray crystallography can definitively establish the relative stereochemistry of the chiral centers. It can distinguish between different diastereomers by revealing the spatial arrangement of the methyl group on the cyclohexane (B81311) ring and the chiral center at the alpha-carbon of the butanoic acid moiety.

In the solid state, carboxylic acids frequently form hydrogen-bonded dimers, where the carboxyl groups of two molecules associate in a head-to-head fashion. morressier.com This dimerization would be an expected feature in the crystal structure of this compound. Studies on other substituted cyclohexanecarboxylic acids have shown that the cyclohexane ring typically adopts a chair conformation, which is the most stable arrangement. researchgate.net The substituents, in this case, the methyl group and the butanoic acid chain, would occupy either axial or equatorial positions on the ring. The preferred conformation would be the one that minimizes steric strain.

A hypothetical table of crystallographic parameters for this compound is presented below to illustrate the type of data obtained from an X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1170 |

| Z | 4 |

This table contains hypothetical data for illustrative purposes only.

The determination of the crystal structure would also elucidate the packing of the molecules in the crystal lattice, revealing intermolecular interactions that govern the solid-state properties of the compound. researchgate.net

Chemical Reactivity and Derivatization Studies of 2 3 Methylcyclohexyl Butanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can undergo a wide array of transformations, making it a valuable synthon in organic chemistry.

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental reaction. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. ontosight.ainih.govbldpharm.com This is a reversible process, and to drive the equilibrium towards the product, the alcohol is often used in excess, or water is removed as it is formed. nih.gov

Table 1: Representative Esterification Reactions of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Product | General Yield Range |

| Butanoic Acid | Methanol (B129727) | H₂SO₄ | Methyl butanoate | 60-70% |

| Butanoic Acid | Ethanol (B145695) | H₂SO₄ | Ethyl butanoate | 60-70% |

| Acetic Acid | Cyclohexanol | H₂SO₄ | Cyclohexyl acetate | ~85% |

This table presents generalized data for analogous esterification reactions to illustrate the expected outcomes for 2-(3-Methylcyclohexyl)butanoic acid.

The formation of an amide bond is another crucial transformation of carboxylic acids. Direct reaction with an amine is generally not feasible as it results in an acid-base reaction. Therefore, the carboxylic acid must first be "activated". This can be achieved using various coupling reagents. chemguide.co.uk

The synthesis of amides from this compound would involve its reaction with a primary or secondary amine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). libretexts.orgnist.gov These reagents facilitate the formation of a highly reactive intermediate that is then readily attacked by the amine to form the amide bond.

A specific derivative, 2-methyl-N-(3-methylcyclohexyl)butanamide, has been mentioned in the context of chemical synthesis, suggesting that amidation reactions of this compound are indeed feasible. ontosight.ai In the realm of peptide synthesis, where the formation of amide bonds is the central reaction, similar coupling strategies are employed. chemguide.co.uk These reactions are typically carried out under mild conditions to avoid racemization if the chiral center at the α-carbon is to be preserved. libretexts.org

Carboxylic acids can be reduced to primary alcohols using strong reducing agents. The most commonly employed reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of a metal alkoxide and a subsequent second hydride attack on the intermediate aldehyde, which is further reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, it is not possible to isolate the intermediate aldehyde. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. Therefore, the reduction of this compound with LiAlH₄ would be expected to yield 2-(3-methylcyclohexyl)butan-1-ol.

Conversely, the oxidation of the butanoic acid side chain to other carboxylic acids is not a typical reaction under standard conditions, as the carboxylic acid group is already in a high oxidation state. Further oxidation would require harsh conditions and would likely lead to the degradation of the molecule.

Regioselective and Stereoselective Derivatization

The presence of two chiral centers in this compound, one at the alpha-carbon of the butanoic acid chain and the other at the 3-position of the cyclohexane (B81311) ring, gives rise to four possible stereoisomers. This inherent chirality is a critical factor in its derivatization, often leading to the formation of diastereomeric products. The regioselectivity of reactions primarily concerns the cyclohexane ring, where the methyl group can influence the reactivity of adjacent positions.

Stereoselective Esterification:

The esterification of carboxylic acids is a fundamental derivatization reaction. In the case of this compound, reactions with chiral alcohols can proceed with diastereoselectivity, influenced by the steric hindrance imposed by the 3-methylcyclohexyl group. For instance, esterification with a bulky chiral alcohol may favor the formation of one diastereomer over the other. The general reaction involves the activation of the carboxylic acid, often by conversion to an acyl chloride or through the use of coupling agents, followed by reaction with the alcohol.

While specific data for the target compound is scarce, studies on similar 2-cycloalkylalkanoic acids suggest that the diastereomeric ratio of the resulting esters is sensitive to the reaction conditions, including the choice of catalyst and solvent.

Data on Diastereoselective Esterification of Related 2-Cycloalkylalkanoic Acids

| Carboxylic Acid Reactant | Chiral Alcohol | Coupling Agent | Solvent | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 2-Cyclohexylpropanoic acid | (R)-2-Butanol | DCC/DMAP | Dichloromethane | 65:35 |

Note: This table is illustrative and based on general findings for related compounds, not specific to this compound.

Regioselective Reactions on the Cyclohexane Ring:

Reactions targeting the cyclohexane ring, such as halogenation or oxidation, are expected to exhibit regioselectivity due to the directing effect of the methyl group. Free-radical halogenation, for example, would likely show a preference for substitution at the tertiary carbon (C-3) or the adjacent secondary carbons, with the product distribution depending on the relative stability of the resulting radical intermediates. However, such reactions are often less selective and can lead to a mixture of products, complicating purification.

Exploration of Novel Reaction Pathways

Beyond standard derivatization of the carboxylic acid, the unique structure of this compound opens avenues for exploring novel reaction pathways, particularly those involving intramolecular transformations.

Intramolecular Cyclization:

Under suitable conditions, the carboxylic acid could potentially react with the cyclohexane ring. For instance, activation of the carboxylic acid followed by an intramolecular Friedel-Crafts-type reaction (if the ring were aromatic, which it is not) or other cyclization pathways could lead to the formation of bicyclic ketone derivatives. The feasibility of such reactions would depend on the ring strain of the resulting product and the reaction conditions employed to overcome the activation energy barrier.

Derivatization via Alpha-Functionalization:

The alpha-carbon of the butanoic acid moiety is another reactive site. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), would generate an enolate that can react with various electrophiles. This allows for the introduction of a wide range of functional groups at the alpha-position, leading to novel derivatives. The stereochemical outcome of such reactions would be of significant interest, potentially allowing for the synthesis of specific diastereomers.

Potential Alpha-Functionalization Reactions

| Electrophile | Resulting Derivative |

|---|---|

| Alkyl halide (e.g., CH₃I) | 2-Methyl-2-(3-methylcyclohexyl)butanoic acid |

| Aldehyde (e.g., benzaldehyde) | 2-(1-Hydroxy-1-phenylmethyl)-2-(3-methylcyclohexyl)butanoic acid |

Note: This table outlines potential reactions based on the known reactivity of carboxylic acid enolates.

Advanced Analytical and Separation Techniques

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are fundamental for the purification and analytical assessment of chemical compounds. For a molecule like 2-(3-Methylcyclohexyl)butanoic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be principal methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separation

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds and for separating stereoisomers. For this compound, a C18 reversed-phase column would likely be a primary choice for purity determination, using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

Enantiomeric separation is crucial as the compound possesses chiral centers. This would be achieved using a chiral stationary phase (CSP). Polysaccharide-based chiral columns, for instance, are widely used for their broad applicability in separating a diverse range of chiral molecules. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

Table 1: Hypothetical HPLC Parameters for Purity Analysis

| Parameter | Typical Conditions |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

For GC-MS analysis, the carboxylic acid group of this compound would typically require derivatization to increase its volatility and thermal stability. A common method is esterification to form, for example, a methyl or ethyl ester.

GC-MS would then be employed to separate the derivatized compound from any impurities and to provide structural information through mass spectrometry. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns that could be used for identification and quantification, especially for trace-level analysis in complex matrices.

Chiral Separations for Enantiomer Resolution

Given the stereogenic centers in this compound, resolving its enantiomers is a critical analytical step. As mentioned, chiral HPLC is a primary method. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase could also be a powerful alternative, often providing faster separations and using more environmentally benign mobile phases. The selection of the appropriate chiral stationary phase and mobile phase is empirical and would require screening of various conditions to achieve optimal resolution.

Spectroscopic Quantification Methods

While chromatographic methods are ideal for separation and quantification, spectroscopic methods can also be used, particularly for pure samples or when a chromophore is present. For a simple aliphatic carboxylic acid like this compound, direct UV-Vis spectrophotometry for quantification would be challenging due to the lack of a strong chromophore.

However, if the compound were derivatized with a UV-active agent, quantification by UV-Vis spectrophotometry would become feasible. More commonly, quantification is achieved through the detector response in HPLC (UV or MS) or GC-MS, by creating a calibration curve with standards of known concentration. Nuclear Magnetic Resonance (NMR) spectroscopy, while primarily a tool for structural elucidation, can also be used for quantitative analysis (qNMR) by integrating the signal of a specific proton against a known internal standard.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to study the electronic structure of molecules. aip.org DFT methods are used to determine optimized geometries, relative energies of different conformations, and various electronic properties that govern a molecule's behavior. nih.govresearchgate.net

Geometry optimization is a computational process that seeks to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as a stationary point on the potential energy surface. researchgate.net For 2-(3-methylcyclohexyl)butanoic acid, this process is particularly important due to its significant conformational flexibility.

The molecule possesses multiple sources of stereoisomerism and conformational isomerism:

Chirality: There are three chiral centers (at carbon 1 and 3 of the cyclohexane (B81311) ring and carbon 2 of the butanoic acid chain), leading to a total of 2³ = 8 possible stereoisomers.

Cyclohexane Ring Conformation: The cyclohexane ring can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. The substituents (methyl group and butanoic acid group) can be in either axial or equatorial positions.

Side-Chain Rotation: The butanoic acid side chain can rotate around the single bonds connecting it to the cyclohexane ring.

A thorough computational study would begin with a conformational search using a less computationally intensive method, like a molecular mechanics force field, to identify a wide range of possible low-energy structures. nih.gov The most promising candidates would then be re-optimized using DFT, often with a hybrid functional like B3LYP and a basis set such as 6-31G(d), to obtain more accurate geometries and relative energies. aip.org The results would reveal the most stable conformer, which is expected to be a chair conformation with the larger butanoic acid group and the methyl group in equatorial positions to minimize steric strain.

Table 1: Hypothetical Relative Energies of this compound Conformers (cis-isomer) Calculated by DFT

| Conformer | Cyclohexane Conformation | 3-Methyl Group Position | 1-Butanoic Acid Group Position | Calculated Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | Equatorial | 0.00 |

| 2 | Chair | Equatorial | Axial | 5.3 |

| 3 | Chair | Axial | Equatorial | 1.8 |

| 4 | Twist-Boat | - | - | 6.1 |

Note: Data are hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). taylorandfrancis.comyoutube.com

HOMO: For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid group, specifically the non-bonding lone pair orbitals. This indicates that the molecule would likely act as a nucleophile or a base at this site.

LUMO: The LUMO is anticipated to be an antibonding π* orbital (π*C=O) associated with the carbonyl group of the carboxylic acid. This site would be susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

Table 2: Hypothetical FMO Properties for the Most Stable Conformer of this compound

| Property | Calculated Value (eV) | Implication |

| HOMO Energy | -6.8 | Moderate ability to donate electrons |

| LUMO Energy | 1.5 | Moderate ability to accept electrons |

| HOMO-LUMO Gap | 8.3 | High kinetic stability, low reactivity |

Note: Data are hypothetical and for illustrative purposes only.

DFT calculations are widely used to predict various types of molecular spectra, which can be invaluable for identifying and characterizing compounds. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. For this compound, the most characteristic predicted vibrations would include the C=O stretching frequency of the carboxylic acid (typically around 1700-1750 cm⁻¹) and the broad O-H stretching vibration (typically in the 2500-3300 cm⁻¹ range). Comparing the predicted spectrum with an experimental one can help confirm the structure. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method within DFT can accurately predict the isotropic magnetic shielding constants of nuclei, which can then be converted into chemical shifts (¹H and ¹³C). These predictions are highly sensitive to the molecule's 3D structure and can help distinguish between different conformers and stereoisomers.

UV-Vis Spectroscopy: Electronic excitations are predicted using Time-Dependent DFT (TD-DFT). rsc.orgnih.gov Carboxylic acids typically exhibit a weak n → π* electronic transition. For this compound, a weak absorption maximum (λ_max_) would be predicted in the region of 200–220 nm. computabio.com

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxyl (C=O) | 178.5 |

| Cyclohexane C1 | 44.2 |

| Butanoic Acid C2 | 41.0 |

| Cyclohexane C3 | 33.1 |

| Methyl (on C3) | 21.5 |

Note: Data are hypothetical and for illustrative purposes only. Numbering is based on IUPAC nomenclature.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. numberanalytics.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecular structure evolves. nih.gov

For a flexible molecule like this compound, MD simulations are ideal for:

Exploring Conformational Space: MD can simulate transitions between different conformations, such as the ring-flipping of the cyclohexane from one chair form to another. nih.govcnr.it

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can model how the solvent influences the conformational preferences and dynamics of the solute.

Thermodynamic Properties: From the simulation trajectory, one can calculate thermodynamic properties such as free energy differences between various conformational states. rsc.org

An MD simulation of this compound would likely show rapid rotations of the methyl and butanoic acid groups, along with less frequent, higher-energy transitions involving the cyclohexane ring itself. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). meilerlab.orgresearchgate.net These models aim to develop mathematical equations that can predict the activity or property of new, untested compounds. acs.org

To build a QSAR or QSPR model relevant to this compound, one would first need a dataset of related molecules (e.g., a series of cycloalkyl carboxylic acids) with experimentally measured data for a specific endpoint (e.g., antibacterial activity for QSAR, or boiling point for QSPR). nih.gov

The process involves:

Calculating a set of molecular descriptors for each compound in the series. These descriptors are numerical representations of molecular properties (e.g., molecular weight, logP, polar surface area, electronic properties from DFT).

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that links the descriptors to the experimental endpoint. researchgate.netnih.gov

Validating the model to ensure its predictive power.

A hypothetical QSPR model could, for instance, predict the octanol-water partition coefficient (logP), a measure of lipophilicity, for a series of alkyl-substituted cyclohexanecarboxylic acids.

Table 4: Hypothetical QSPR Data for Predicting logP

| Compound | Number of Carbon Atoms | Polar Surface Area (Ų) | Experimental logP |

| Cyclohexanecarboxylic acid | 7 | 37.3 | 1.96 |

| 2-Methylcyclohexanecarboxylic acid | 8 | 37.3 | 2.45 |

| 3-Methylcyclohexanecarboxylic acid | 8 | 37.3 | 2.51 |

| 4-Methylcyclohexanecarboxylic acid | 8 | 37.3 | 2.53 |

Note: Data are illustrative. A real model would use more descriptors and a larger dataset.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. acs.orgnih.gov By mapping the potential energy surface, chemists can identify the lowest-energy path from reactants to products, including the structures of any transition states and intermediates along the way. acs.org

For a reaction involving this compound, such as a Fischer esterification with methanol (B129727), a computational study would involve:

Optimizing Geometries: Calculating the optimized structures of the reactants (carboxylic acid and alcohol), intermediates (e.g., the tetrahedral intermediate), transition states, and products (ester and water).

Locating Transition States: Performing a transition state search to find the saddle point on the potential energy surface that connects reactants and products. This is often followed by a frequency calculation to confirm it is a true transition state (identified by having exactly one imaginary frequency).

Calculating Reaction Pathway: Using an Intrinsic Reaction Coordinate (IRC) calculation to trace the reaction path from the transition state down to the corresponding reactants and products, confirming the connection. acs.org

Such a study would provide deep insight into the reaction's feasibility, rate, and stereochemical outcome. rsc.org

Applications in Chemical Sciences

Role as a Building Block in Complex Molecule Synthesis

The unique architecture of 2-(3-Methylcyclohexyl)butanoic acid makes it a useful starting point for constructing larger, more intricate molecular frameworks.

Many biologically active natural products, particularly those of marine origin, feature complex polycyclic ether or carbocyclic structures. mdpi.com The synthesis of these molecules or their analogs is a significant challenge in organic chemistry. While not a direct component of a known natural product, this compound serves as a valuable chiral building block. Its stereodefined cyclohexane (B81311) ring can be incorporated as a key structural fragment in the synthesis of analogs of natural products that contain similar cyclohexyl motifs. The carboxylic acid functional group provides a convenient handle for chain elongation and further chemical modification, allowing chemists to systematically build up complexity and explore structure-activity relationships.

Macrocycles, which are molecules containing large rings (typically 12 or more atoms), are a significant class of compounds in modern drug discovery, with many exhibiting potent and selective biological activities. nih.govnih.gov The construction of these large rings, known as macrocyclization, is a critical and often challenging step in their synthesis. nih.gov

This compound is a prime candidate for use in macrocycle synthesis. Its carboxylic acid group can readily participate in several key macrocyclization reactions. For instance, it can react with a distal alcohol group within the same molecule to form a large lactone (an intramolecular ester), a process known as macrolactonization. cam.ac.uk Similarly, it can react with a distal amine to form a macrolactam. nih.gov The 3-methylcyclohexyl portion of the molecule acts as a rigid scaffold, helping to pre-organize the linear precursor into a conformation that favors ring closure and influencing the final three-dimensional shape of the macrocycle. nih.gov

Table 2: Potential Macrocyclization Strategies Involving a Carboxylic Acid Building Block

| Reaction Type | Reacting Groups | Resulting Linkage | Relevance |

|---|---|---|---|

| Macrolactonization | Carboxylic Acid + Alcohol | Ester | A common method for synthesizing macrolide antibiotics and other natural products. cam.ac.uk |

| Macrolactamization | Carboxylic Acid + Amine | Amide | Widely used in the synthesis of cyclic peptide and depsipeptide drugs. nih.gov |

| Suzuki Coupling | (as boronic ester) + Halide | Carbon-Carbon | Enables the formation of macrocycles with biaryl or alkenyl linkages. mdpi.com |

| Click Chemistry | (as alkyne/azide) + Azide/Alkyne | Triazole | A highly efficient and versatile reaction for creating complex macrocyclic architectures. mdpi.comresearchgate.net |

Intermediates in Specialty Chemical Production

The compound also functions as a key intermediate in the synthesis of specialty chemicals, particularly those valued for their sensory properties. cymitquimica.comontosight.ai

Short-chain and branched-chain fatty acids and their esters are well-known contributors to the flavor profiles of many foods. nih.gov For example, 3-methylbutanoic acid is recognized as a key aroma compound in various cheeses. nih.gov this compound serves as a precursor for a novel class of flavoring agents. Through esterification with various simple alcohols (e.g., ethanol (B145695), methanol), a library of esters can be produced. The presence of the bulky 3-methylcyclohexyl group would be expected to decrease the volatility of these esters compared to simpler butanoic acid esters, potentially leading to longer-lasting flavor profiles with unique waxy, fruity, or green notes.

The fragrance industry relies heavily on esters derived from carboxylic acids and alcohols to create a wide palette of scents. ontosight.aiontosight.ai The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. This compound is a valuable synthon for new fragrance components. Its esters, particularly with alcohols like methanol (B129727), ethanol, or benzyl (B1604629) alcohol, would possess distinct olfactive properties. The molecular weight and structure of the 3-methylcyclohexyl group would likely lead to compounds with high substantivity, making them suitable as base notes in complex fragrance formulations.

Table 3: Examples of Butanoic Acid Esters and Their Aroma Profiles

| Compound Name | Aroma Description |

|---|---|

| Ethyl Butanoate | Fruity, pineapple-like |

| Methyl Butanoate | Fruity, apple-like |

| Benzyl 3,3-dimethylbutyrate | Floral, fruity |

| 2-Methylcyclohexyl butyrate (B1204436) | (Likely) Fruity with waxy or green undertones |

Information compiled from general chemical knowledge and specific compound data. nih.govepa.gov

Exploration in Materials Chemistry

The application of this compound is also being explored in materials chemistry, where it is classified as a material building block. bldpharm.com The rigid, chiral, and non-polar nature of the 3-methylcyclohexyl group can be leveraged to impart specific properties to polymers and other materials. For instance, incorporating this moiety into a polymer backbone could influence its thermal properties, solubility, and molecular packing. There is also potential for its use in the synthesis of liquid crystals, where rigid molecular structures are essential for forming ordered phases. The broader family of methylcyclohexyl esters, such as 2-methylcyclohexyl acetate, has found use as an efficient solvent in industrial processes, indicating the utility of this structural class in material-related applications. google.com

Modifiers for Polymer Properties

While specific research detailing the use of this compound as a polymer modifier is limited in publicly accessible literature, the broader class of naphthenic acids, to which it belongs, offers significant insights. Naphthenic acids, which are complex mixtures of cycloaliphatic carboxylic acids derived from petroleum, are known to influence polymer characteristics. nih.govnih.gov Their incorporation into polymer matrices can alter physical and chemical properties due to their unique molecular structure, which combines a cyclic hydrocarbon tail with a polar carboxylic acid head.

In principle, the introduction of a compound like this compound into a polymer can lead to several modifications. The bulky and non-polar cyclohexyl group can act as an internal plasticizer, increasing flexibility and reducing brittleness in certain polymers. The carboxylic acid group, on the other hand, can form hydrogen bonds or other interactions with the polymer chains, potentially improving adhesion, compatibility with other components, or altering surface properties.

A patent for a low naphthenic liquid crystalline polymer composition notes that the inclusion of naphthenic dicarboxylic acids should not exceed 15 mol. % to maintain desired properties. google.com This suggests that even small amounts of such acids can significantly impact the final characteristics of the polymer. While this patent does not specifically name this compound, the underlying principle of using cycloaliphatic acids to modify polymer properties is established. Further research is needed to quantify the specific effects of this particular compound on various polymer systems.

Components in Lubricant Formulations

The application of this compound and related naphthenic acids in lubricant formulations is an area of active interest, particularly concerning their role at the oil-water interface and their influence on emulsion stability. Naphthenic acids are naturally occurring surfactants found in crude oils and can significantly impact the properties of lubricants derived from them. nih.gov

In lubricant systems, especially those where moisture contamination is a concern, the presence of naphthenic acids can lead to the formation of stable emulsions. nih.gov While this can be problematic in some applications, such as in transformer oils where it can compromise insulating properties, it can be a desirable trait in others, like in the formulation of metalworking fluids or certain types of greases where a stable emulsion is required. The specific structure of this compound, with its defined cycloaliphatic and carboxylic acid moieties, would allow it to orient itself at oil-water interfaces, reducing interfacial tension and stabilizing droplets.

Research on naphthenic acids in transformer oil has shown that they are considered a type of weak acid that can be removed through interaction with amine groups in resins. nih.gov This highlights the chemical reactivity of the carboxylic acid group, a key feature in its function within a lubricant. The interaction of these acids can also lead to the formation of naphthenates, such as calcium and sodium naphthenates, which have different effects on emulsion stability. Sodium naphthenates tend to promote emulsions, while calcium naphthenates can form solid deposits. nih.gov The specific behavior of this compound in the presence of different metal ions would be a critical factor in its suitability for a given lubricant formulation.

While direct performance data for this compound as a lubricant additive is not widely published, its classification as a naphthenic acid places it within a group of compounds known for their surface activity and potential to modify fluid properties.

Mechanistic Biological Activity Studies in Vitro/molecular Level

Investigation of Molecular Target Interactions (In Vitro)

In vitro studies provide a controlled environment to observe the direct interactions between a compound and specific biological molecules, such as enzymes and receptors.

Enzyme Inhibition Studies (e.g., Histone Deacetylase (HDAC) inhibition for related butanoic acids)

Butyric acid and its derivatives are known for their ability to inhibit histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene expression regulation. nih.govnih.gov Inhibition of HDACs leads to hyperacetylation of histones, which alters chromatin structure and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govnih.gov While direct enzymatic assays on 2-(3-Methylcyclohexyl)butanoic acid are not extensively reported in publicly available literature, the structural similarity to known HDAC inhibitors, particularly other butanoic acid derivatives, suggests a potential for similar activity. nih.govumn.edu The presence of the butanoic acid moiety is critical for this inhibitory action.

Receptor Binding Assays (e.g., GPR109A for butanoic acids, CB2R for related derivatives)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.

GPR109A: The G protein-coupled receptor 109A (GPR109A) is a known receptor for butyrate (B1204436) and niacin. nih.govelsevierpure.com Activation of GPR109A by butyrate has been shown to mediate anti-inflammatory effects in the colon. nih.govelsevierpure.comnih.gov Given that this compound retains the core butanoic acid structure, it is plausible that it could interact with GPR109A. However, the bulky 3-methylcyclohexyl substituent may alter the binding affinity and efficacy compared to butyrate itself.

CB2R: The cannabinoid receptor 2 (CB2R) is another potential target. nih.gov Studies on synthetic CB2R agonists have shown that molecules containing a cyclohexyl ring can exhibit high affinity and selectivity for this receptor. documentsdelivered.comnih.govacs.org These agonists are being explored for their therapeutic potential in inflammatory and pain conditions. nih.govmdpi.com The presence of the 3-methylcyclohexyl group in this compound makes it a candidate for investigation in CB2R binding assays. The stereochemistry of the cyclohexyl ring and its substituents is often a critical determinant of binding affinity and functional activity at CB2R. documentsdelivered.comnih.gov

Protein Conjugation and Metabolism at the Molecular Level (e.g., Glutathione (B108866) S-transferase P)

The metabolic fate of a compound at the molecular level can involve conjugation with endogenous molecules. Glutathione S-transferases (GSTs), such as GSTP1, are enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, facilitating their detoxification and excretion. nih.govnih.govfrontiersin.org Carboxylic acids can undergo metabolic processing, and while direct evidence for this compound is lacking, it is conceivable that it or its metabolites could interact with GSTs. The structure of the compound, particularly the carboxylic acid group, provides a potential site for enzymatic modification and conjugation. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are essential for understanding how specific chemical features of a molecule contribute to its biological activity.

Impact of Butanoic Acid Chain Modifications

The butanoic acid portion of the molecule is a key determinant of its biological activity, particularly in the context of HDAC inhibition. Modifications to this chain can have significant effects:

Chain Length: The four-carbon chain of butyrate is optimal for fitting into the active site of many HDACs. Altering the chain length can reduce or abolish inhibitory activity.

Substitutions on the Chain: Introducing substituents on the butanoic acid chain can modulate potency and selectivity. For instance, alpha-substitutions can influence the compound's interaction with the zinc ion in the HDAC active site.

Influence of Cyclohexyl Substitution and Stereochemistry

The cyclohexyl group introduces significant steric bulk and lipophilicity compared to a simple alkyl chain.

Stereochemistry: The stereoisomers (cis/trans isomers and enantiomers) arising from the chiral centers in the 3-methylcyclohexyl ring and at the alpha-carbon of the butanoic acid will likely have different biological activities. For related compounds acting on the CB2 receptor, the cis or trans configuration of substituents on a cyclohexyl ring has been shown to be critical for receptor affinity and agonist versus antagonist activity. documentsdelivered.comnih.govacs.org

Cellular Pathway Modulation (In Vitro)

There is no available scientific literature to report on the modulation of cellular pathways by this compound in an in vitro setting.

Apoptosis Induction in Cell Lines

No studies were found that investigated the ability of this compound to induce apoptosis in any cell lines. Consequently, no data on its pro-apoptotic potential or the cellular mechanisms involved is available.

In Silico Biological Screening (e.g., molecular docking against enzymes)

A search for in silico studies, such as molecular docking simulations of this compound against specific enzymes or protein targets, yielded no results. There is no published research on the theoretical binding affinity or interaction of this compound with biological macromolecules.

Due to the lack of available data, interactive data tables and detailed research findings for the requested topics cannot be generated.

Emerging Research Directions and Future Perspectives

Biocatalytic Approaches for Synthesis and Derivatization

The synthesis of chiral carboxylic acids is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemicals industries. bldpharm.com Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. For a molecule like 2-(3-Methylcyclohexyl)butanoic acid, which has multiple stereoisomers due to two chiral centers, enzymatic methods are particularly promising for achieving high enantiomeric purity.

Future research will likely focus on the use of lipases for the kinetic resolution of racemic mixtures of this compound or its esters. Lipases, such as those from Candida antarctica (CAL-B, often immobilized as Novozym® 435) and Pseudomonas cepacia, are well-documented for their ability to selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic pair, leaving the other unreacted. This approach could provide efficient access to specific, optically active isomers of the title compound, which is crucial for evaluating their distinct biological activities or properties as chiral building blocks. Studies on structurally similar branched-chain acids, such as 2-methylhexanoic acid, have demonstrated the feasibility of using lipases in solvent-free systems, an approach that enhances the environmental sustainability of the process.

| Enzyme Type | Potential Application for this compound | Rationale based on Analogous Compounds |

| Lipase B from Candida antarctica (CAL-B) | Enantioselective esterification for kinetic resolution of the racemic acid. | High efficiency and enantioselectivity shown for resolving various chiral carboxylic acids, including profens and 2-methylhexanoic acid. |

| Lipase from Pseudomonas cepacia (PCL) | Stereoselective hydrolysis of racemic esters of the target compound. | Effective in the enantioselective synthesis of (R)-phenyl alkyl esters and their amides. |

| Ketoreductases (KREDs) | Asymmetric reduction of a keto-precursor to form a specific stereoisomer of a hydroxy-precursor, which can then be oxidized to the target acid. | KREDs are successfully used for the synthesis of chiral alcohols with multiple stereocenters from ketone precursors. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and chemistry is accelerating the discovery and optimization of molecules with desired properties. Machine learning (ML) models can predict a wide range of molecular characteristics, from physical properties like solubility and melting point to complex biological activities, based solely on chemical structure. This predictive power can significantly reduce the time and cost associated with experimental screening.

For this compound, ML models could be employed to create a comprehensive property profile for its various isomers and potential derivatives. By generating a library of virtual compounds based on this scaffold and using their molecular representations (like SMILES strings) as input, researchers can train algorithms to predict their suitability for specific applications. For instance, quantitative structure-property relationship (QSPR) models could forecast the performance of its derivatives as lubricants, polymer additives, or bioactive agents. This in-silico screening allows for the prioritization of synthetic targets, focusing laboratory efforts on the most promising candidates.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Property Prediction | Using ML models (e.g., Random Forest, Neural Networks) to predict physicochemical properties and bioactivity from molecular structure. | Rapidly screen virtual libraries of derivatives to identify candidates with optimal properties for materials science or pharmacology. |

| Synthesis Optimization | Applying algorithms to predict reaction outcomes and optimize conditions (e.g., temperature, catalyst, solvent) for synthesis and derivatization. | Accelerate the development of efficient biocatalytic or chemical synthesis routes, maximizing yield and stereoselectivity. |

| De Novo Design | Utilizing generative models to design novel molecules based on the this compound scaffold with a target property profile. | Discover entirely new structures with enhanced performance for specific applications, such as advanced materials or therapeutics. |

Advanced Materials Incorporating this compound Moieties

The incorporation of specific molecular moieties into polymers is a key strategy for creating advanced materials with tailored functionalities. The this compound structure offers intriguing possibilities as either a monomer or a functional additive. The lipophilic and bulky methylcyclohexyl group could impart properties such as increased hydrophobicity, thermal stability, and altered mechanical strength to a polymer backbone.

Future research could explore the polymerization of this compound derivatives, such as corresponding vinyl or acrylic esters, to create novel polymers. Alternatively, it could be incorporated into polyesters or polyamides through condensation reactions. Such materials could find applications as specialized coatings, high-performance lubricants, or biocompatible plastics. For example, esters of branched-chain carboxylic acids are known to be useful as biolubricants, and the enzymatic synthesis of such esters is a subject of active research. The presence of the cyclohexane (B81311) ring is a common feature in molecules used to build materials with specific thermal or mechanical properties.

| Potential Material Type | Role of this compound Moiety | Anticipated Properties and Applications |

| Polyesters/Polyamides | Monomer | The methylcyclohexyl group could enhance thermal stability, reduce water absorption, and modify mechanical properties. Applications could include specialty engineering plastics or fibers. |

| Polyacrylates | Pendant Group (from an acrylate (B77674) ester of a hydroxy-derivative) | Could be used to create hydrophobic or weather-resistant coatings, adhesives, or polymer films. |

| Functional Additive | Plasticizer or Modifier in existing polymers | Could improve the flexibility or processing characteristics of polymers like PVC or be used as a compatibilizer in polymer blends. |

| Biolubricants | Base Stock (as an ester, e.g., with a long-chain alcohol) | The branched structure is desirable for good low-temperature performance and high viscosity index, suitable for environmentally friendly lubricants. |

Exploration of Novel Bioactive Scaffolds Derived from this compound

Molecular scaffolds form the core structure of a drug molecule, providing the three-dimensional framework upon which functional groups are arranged to interact with biological targets. The structural features of this compound—specifically its stereochemistry and the combination of a polar carboxylic acid head with a nonpolar cyclic tail—make it an attractive starting point for the design of new bioactive compounds.

The carboxylic acid group is a versatile chemical handle that can be converted into a wide array of other functional groups, such as amides, esters, and ketones, or used in cyclization reactions to build heterocyclic systems like oxazoles or pyridazines. These heterocyclic structures are prevalent in many pharmaceuticals. The lipophilic methylcyclohexyl group can enhance membrane permeability and promote binding to hydrophobic pockets in protein targets. Research in this area would involve the synthesis of a library of derivatives and screening them for various biological activities. For example, novel butanoic acid derivatives have been investigated as potent enzyme inhibitors. The synthesis of new bioactive agents from various carboxylic acid precursors is a highly active field of research.

| Derivative Class | Synthetic Transformation | Potential Therapeutic Area |

| Amides | Couple the carboxylic acid with various amines. | The amide bond is a key feature in many drugs; screening could target areas from CNS disorders to infectious diseases. |

| Esters | Esterify the carboxylic acid with diverse alcohols, including those with other functional groups. | Could act as prodrugs or exhibit their own bioactivity, for instance as anti-inflammatory agents. |

| Heterocyclic Compounds | Use the carboxylic acid or a derivative in a cyclization reaction with a suitable partner (e.g., a hydrazine (B178648) or hydroxylamine (B1172632) derivative). | Heterocycles are privileged scaffolds in medicinal chemistry, with applications in oncology, metabolic diseases, and anti-infectives. |

| Keto-derivatives | Conversion of the carboxylic acid to a ketone. | Ketone-containing moieties are present in various bioactive natural products and synthetic drugs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.